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molecular formula OF2<br>F2O B1218731 Oxygen difluoride CAS No. 7783-41-7

Oxygen difluoride

Cat. No. B1218731
M. Wt: 53.996 g/mol
InChI Key: UJMWVICAENGCRF-UHFFFAOYSA-N
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Patent
US05393908

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2-[18F]fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), (62 mg, 66% for OF2).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
F2
Quantity
200 μmol
Type
reactant
Reaction Step Six
Name
Quantity
200 μmol
Type
reactant
Reaction Step Six
Quantity
0.123 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][F:5])=[O:3].C(O)[C@H]1O[C@H](O)[C@H]([18F])[C@@H](O)[C@@H]1O.[O:18]([F:20])[F:19].[CH2:21]([O:23][C:24](=[O:56])[C@H:25]([CH2:29][C:30]1[C:35]([Sn](C)(C)C)=[CH:34][C:33]([O:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[C:32]([O:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH:31]=1)[NH:26][CH:27]=[O:28])[CH3:22]>C(Cl)(Cl)(Cl)F.C(Cl)Cl>[CH2:21]([O:23][C:24](=[O:56])[C@H:25]([CH2:29][C:30]1[C:35]([F:5])=[CH:34][C:33]([O:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[C:32]([O:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH:31]=1)[NH:26][CH:27]=[O:28])[CH3:22].[CH3:1][C:2]([O:4][F:5])=[O:3].[O:18]([F:20])[F:19]

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 μmol
Type
reactant
Smiles
CC(=O)OF
Step Three
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O
Step Five
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
F2
Quantity
200 μmol
Type
reactant
Smiles
Name
Quantity
200 μmol
Type
reactant
Smiles
O(F)F
Name
Quantity
0.123 g
Type
reactant
Smiles
C(C)OC([C@@H](NC=O)CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(F)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents
CUSTOM
Type
CUSTOM
Details
gave a yellow syrup which
CUSTOM
Type
CUSTOM
Details
was chromatographed (silica gel, diethyl ether)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC([C@@H](NC=O)CC1=CC(=C(C=C1F)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)=O
Name
Type
product
Smiles
CC(=O)OF
Name
Type
product
Smiles
Name
Type
product
Smiles
O(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393908

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2-[18F]fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), (62 mg, 66% for OF2).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
F2
Quantity
200 μmol
Type
reactant
Reaction Step Six
Name
Quantity
200 μmol
Type
reactant
Reaction Step Six
Quantity
0.123 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][F:5])=[O:3].C(O)[C@H]1O[C@H](O)[C@H]([18F])[C@@H](O)[C@@H]1O.[O:18]([F:20])[F:19].[CH2:21]([O:23][C:24](=[O:56])[C@H:25]([CH2:29][C:30]1[C:35]([Sn](C)(C)C)=[CH:34][C:33]([O:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[C:32]([O:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH:31]=1)[NH:26][CH:27]=[O:28])[CH3:22]>C(Cl)(Cl)(Cl)F.C(Cl)Cl>[CH2:21]([O:23][C:24](=[O:56])[C@H:25]([CH2:29][C:30]1[C:35]([F:5])=[CH:34][C:33]([O:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[C:32]([O:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH:31]=1)[NH:26][CH:27]=[O:28])[CH3:22].[CH3:1][C:2]([O:4][F:5])=[O:3].[O:18]([F:20])[F:19]

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 μmol
Type
reactant
Smiles
CC(=O)OF
Step Three
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O
Step Five
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
F2
Quantity
200 μmol
Type
reactant
Smiles
Name
Quantity
200 μmol
Type
reactant
Smiles
O(F)F
Name
Quantity
0.123 g
Type
reactant
Smiles
C(C)OC([C@@H](NC=O)CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(F)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents
CUSTOM
Type
CUSTOM
Details
gave a yellow syrup which
CUSTOM
Type
CUSTOM
Details
was chromatographed (silica gel, diethyl ether)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC([C@@H](NC=O)CC1=CC(=C(C=C1F)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)=O
Name
Type
product
Smiles
CC(=O)OF
Name
Type
product
Smiles
Name
Type
product
Smiles
O(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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